

thiethylperazine cost-effectiveness analysis

antiemetic therapy

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Thiethylperazine

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Comparison of Thiethylperazine and Alternative Antiemetics

The table below synthesizes the available information on **thiethylperazine** and two other common antiemetics, ondansetron and promethazine.

Drug Name	Thiethylperazine	Ondansetron	Promethazine
Drug Class	Piperazine Phenothiazine, Dopamine antagonist [1]	5-HT3 receptor antagonist [2]	Phenothiazine [2]
Primary Uses	Nausea/vomiting from anesthesia, mild chemo, radiation [1]	Prevention/treatment of nausea & vomiting [2]	Nausea, motion sickness, allergies, sedation [2]

| **Key Efficacy Findings** | • Effective vs. placebo for post-operative nausea/vomiting [3]. • In chemo: 18% complete protection vs. vomiting alone; 36% when combined with methylprednisolone [4]. | User reviews: 72% reported positive effect [2]. | User reviews: 65% reported positive effect [2]. | | **Common Side Effects** | Dryness of mouth, sedation [4]. | Constipation, headache [2]. | Sedation (likely) [2]. | | **Cost (without**

insurance) | Information not located in search results. | ~\$0.32 per unit (2 mg/mL oral solution) [2]. | ~\$0.12 per unit (25 mg tablet) [2]. | | **Pregnancy Category** | Not classified [2]. | Category B (No proven risk in humans) [2]. | Category C (Risk cannot be ruled out) [2]. | | **Half-Life** | Information not located in search results. | 4 hours [2]. | 16 hours [2]. |

Detailed Experimental Protocols from Cited Studies

For a rigorous comparison, here are the methodologies from two key clinical trials investigating **thiethylperazine**'s efficacy.

Study on Post-Anaesthetic Nausea and Vomiting

This early study established the antiemetic efficacy of **thiethylperazine** in a surgical context [3].

- **Study Design:** Comparative clinical trial.
- **Population:** Female patients undergoing surgeries with a high risk of post-operative nausea and vomiting (e.g., cholecystectomy, abdominal hysterectomy).
- **Intervention:** **Thiethylperazine (Torecan)** was compared against perphenazine (**Trilafon**), trimethobenzamide (**Tigan**), and a placebo.
- **Methodology:** The drugs were administered intramuscularly upon arrival at the recovery room. Patients were then monitored for nausea, retching, and vomiting at specific intervals (after 2, 6, and 24 hours).
- **Outcome Measures:** Frequency and severity of emetic symptoms, incidence of hypotension, and need for postoperative analgesics.

Study on Chemotherapy-Induced Nausea and Vomiting

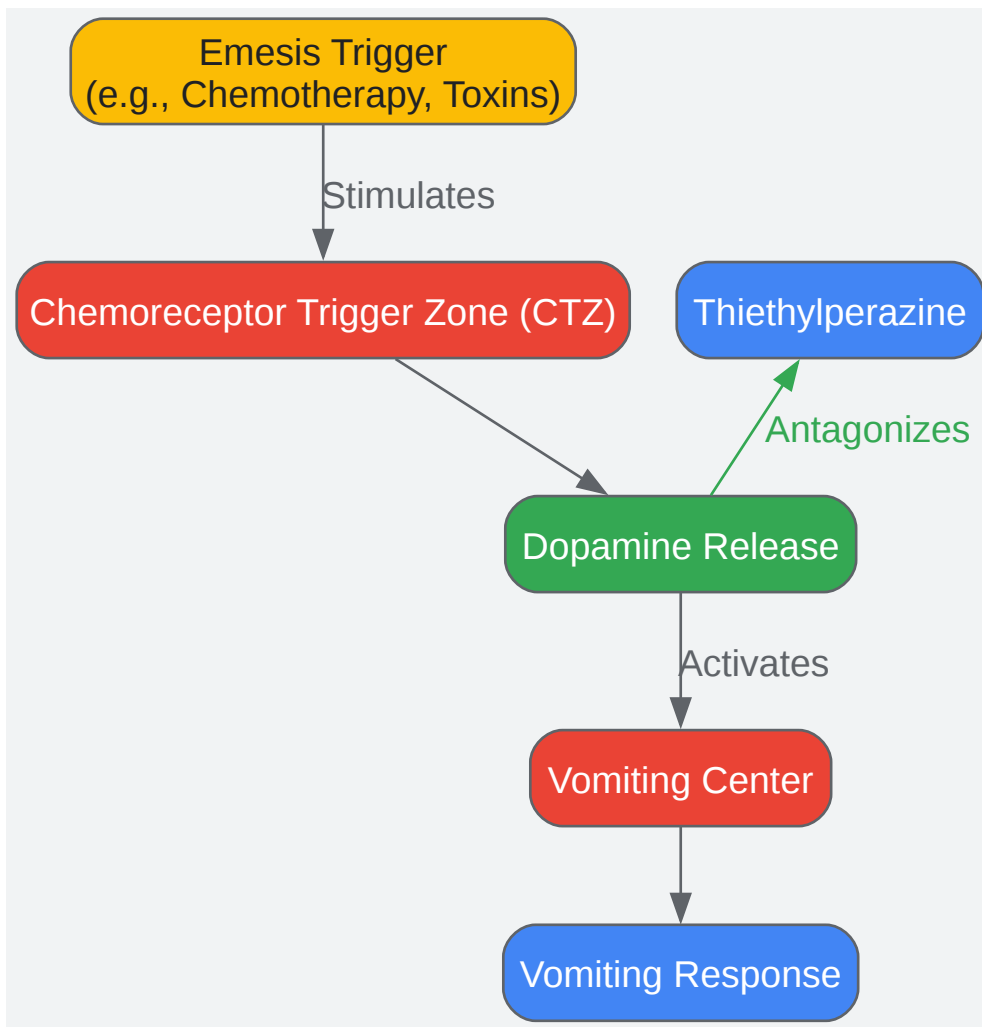
This study evaluated **thiethylperazine** in a more potent emetic setting, both alone and in combination with a steroid [4].

- **Study Design:** Randomized, double-blind, cross-over trial.
- **Population:** 44 women with breast cancer receiving adjuvant FAC chemotherapy (Fluorouracil, Doxorubicin, Cyclophosphamide).
- **Interventions:**

- **Group A: Thiethylperazine** (6.5 mg orally every 8 hours for 3 days) + Methylprednisolone (250 mg IV x 2 doses).
- **Group B: Thiethylperazine** (6.5 mg orally every 8 hours for 3 days) + Placebo.
- **Methodology:** Patients received one treatment in their first chemotherapy cycle and crossed over to the other treatment in the next cycle.
- **Outcome Measures:**
 - **Complete protection rate:** Percentage of patients with no vomiting.
 - **Nausea control:** Percentage of patients with none or slight nausea.
 - **Patient preference:** Assessed after the cross-over phase.
- **Key Finding:** The combination of **thiethylperazine** and methylprednisolone was statistically superior to **thiethylperazine** alone in reducing both vomiting and nausea [4].

Mechanism of Action and Signaling Pathway

Thiethylperazine's primary antiemetic effect is achieved through antagonism of dopamine receptors in the chemoreceptor trigger zone (CTZ) [1]. The following diagram illustrates this pathway and the drug's site of action.



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Analysis Implications for Cost-Effectiveness

While a full cost-effectiveness analysis cannot be completed with the available data, the gathered information provides critical insights:

- **Efficacy:** **Thiethylperazine** is an effective antiemetic, particularly in post-operative settings, and its efficacy can be significantly enhanced when combined with corticosteroids like methylprednisolone for chemotherapy-induced nausea and vomiting (CINV) [4] [3].
- **Cost Considerations:** The search confirmed that generic versions of ondansetron and promethazine are available at a lower cost [2]. The price of **thiethylperazine** itself could not be confirmed, which is a significant data gap. Furthermore, the potential costs of managing side effects (e.g., sedation, dryness of mouth) or treatment failure should be factored into any model.

- **Modern Context:** The absence of recent large-scale clinical trials or health economic studies for **thiethylperazine** suggests that it may not be a first-line antiemetic in all modern protocols, likely due to the development of newer agents with different side effect profiles.

To proceed with a robust cost-effectiveness analysis, you would need to seek out dedicated health economics databases and published pharmacoeconomic studies for more complete cost and utility data.

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Address: Ontario, CA 91761, United States

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